molecular formula C21H20O4 B5557196 ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate

ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate

Cat. No.: B5557196
M. Wt: 336.4 g/mol
InChI Key: GAXZNCVKXZEGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate, commonly known as EDA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and material science. EDA is a member of the indane-1,3-dione family, which has been found to possess a wide range of biological activities.

Scientific Research Applications

Bridged-ring Nitrogen Compounds Synthesis

Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, related in structure and synthetic utility to ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate, was employed in the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues. These compounds have potential applications in neuroscience research, particularly in studying dopamine's role in neurological disorders (Gentles et al., 1991).

Corrosion Inhibition

A theoretical study on quinoxalines, including derivatives structurally similar to this compound, highlighted their effectiveness as corrosion inhibitors for copper in nitric acid media. This application is significant for protecting industrial equipment and extending the lifespan of metal structures (Zarrouk et al., 2014).

Marine Natural Products

Research on marine fungi yielded new compounds, with structural analysis providing insights into their potential for pharmaceutical applications. Though not directly related, the study emphasizes the importance of marine-derived compounds in discovering novel bioactive substances (Wu et al., 2010).

Crystal Structure Analysis

The detailed synthesis and crystal structure determination of related compounds offer insights into their chemical behavior and potential applications in material science and drug design. Understanding these structures aids in the development of new materials with tailored properties (Lee et al., 2009).

Microbial Production of Ethyl Acetate

A review on the microbial production of ethyl acetate, a short-chain ester, underlines the sustainability of using biomass-derived sugars. This approach is eco-friendly and provides a renewable route for producing solvents and flavorings used in food and beverages (Zhang et al., 2020).

Anti-inflammatory Applications

The enhancement of the anti-inflammatory effect of ethyl 4-biphenylyl acetate by β-cyclodextrin derivatives demonstrates the potential of modifying chemical compounds to improve their therapeutic efficacy. Such research is vital for developing more effective and targeted anti-inflammatory treatments (Arima et al., 1990).

Safety and Hazards

Like all chemicals, safe handling is crucial. It’s important to avoid contact with skin and eyes, and to avoid inhaling any vapors. If this compound is intended for use in a laboratory or industrial setting, a detailed safety data sheet would typically be provided .

Properties

IUPAC Name

ethyl 2-[2-(4-ethylphenyl)-1,3-dioxoinden-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-3-14-9-11-15(12-10-14)21(13-18(22)25-4-2)19(23)16-7-5-6-8-17(16)20(21)24/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXZNCVKXZEGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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